1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole

Catalog No.
S14159550
CAS No.
M.F
C9H15ClN2
M. Wt
186.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole

Product Name

1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole

IUPAC Name

1-tert-butyl-4-(chloromethyl)-3-methylpyrazole

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

InChI

InChI=1S/C9H15ClN2/c1-7-8(5-10)6-12(11-7)9(2,3)4/h6H,5H2,1-4H3

InChI Key

SGJUXYGEKGSNTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CCl)C(C)(C)C

1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family, characterized by a pyrazole ring with a tert-butyl group and a chloromethyl substituent. The molecular formula of this compound is C8H12ClN3C_8H_{12}ClN_3, and it features a unique arrangement that contributes to its chemical reactivity and potential biological activity. The tert-butyl group provides steric hindrance, influencing the compound's interactions with biological targets, while the chloromethyl group enhances its electrophilic properties, making it amenable to nucleophilic substitution reactions.

  • Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives. For instance, reaction with sodium azide yields 1-tert-butyl-4-(azidomethyl)-3-methyl-1H-pyrazole.
  • Oxidation: The compound can undergo oxidation to introduce additional functional groups or to form more complex structures, such as 1-tert-butyl-4-(carboxymethyl)-3-methyl-1H-pyrazole when treated with potassium permanganate.
  • Reduction: Reduction reactions can modify the pyrazole ring or its substituents, although these reactions are less commonly reported compared to substitution and oxidation.

Research indicates that 1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole exhibits significant biological activities. It has been studied for its potential effects on enzyme inhibition and receptor binding, making it a candidate for further investigation in pharmacological applications. The mechanism of action often involves covalent bonding with nucleophilic sites on proteins, which can lead to modulation of their activity. This compound's unique structure may also contribute to its selectivity and potency against specific biological targets.

The synthesis of 1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole typically involves chloromethylation of 1-tert-butyl-3-methyl-1H-pyrazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide. This method allows for controlled reaction conditions that facilitate the introduction of the chloromethyl group.

Industrial Production: For large-scale production, continuous flow reactors and automated systems may be employed to optimize yield and purity while enhancing process efficiency.

The compound has several notable applications:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules and materials.
  • Biological Studies: It is used in research to explore the effects of pyrazole derivatives on biological systems, particularly in enzyme inhibition studies.
  • Industrial Use: The compound can be utilized in producing specialty chemicals and advanced materials with unique properties.

Studies on the interactions of 1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole with various biomolecules have shown that it can effectively bind to enzymes and receptors due to its electrophilic chloromethyl group. This interaction often results in altered enzyme activity or receptor function, thereby influencing various biochemical pathways. Further research is needed to elucidate specific interaction mechanisms and affinities with target proteins.

Several compounds share structural similarities with 1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole:

Compound NameStructural FeaturesNotable Differences
4-(bromomethyl)-1-tert-butyl-3-methyl-1H-pyrazoleContains a bromomethyl group instead of chloromethylHigher reactivity due to bromine's larger size and better leaving group ability
4-(methyl)-1-tert-butyl-3-methyl-1H-pyrazoleLacks halogen substituentsLess reactive in nucleophilic substitution reactions due to absence of electrophilic sites
1-tert-butyl-3-methylpyrazoleNo chloromethyl or bromomethyl groupsDifferent reactivity profile; primarily used as a non-electrophilic analog

Uniqueness

The uniqueness of 1-tert-butyl-4-(chloromethyl)-3-methyl-1H-pyrazole lies in its combination of steric hindrance from the tert-butyl group and electrophilicity from the chloromethyl group. This dual characteristic allows it to engage in diverse

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Exact Mass

186.0923762 g/mol

Monoisotopic Mass

186.0923762 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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